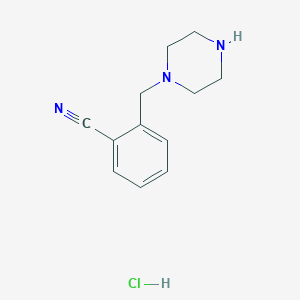

2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride

Description

2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a piperazine-derived compound characterized by a benzonitrile core substituted with a piperazinylmethyl group. Its molecular formula is inferred as C₁₂H₁₅ClN₄ (based on structural analogs), with a molecular weight approximating 250–260 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature to ensure stability .

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXVBWJSVAYEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-18-6 | |

| Record name | Benzonitrile, 2-(1-piperazinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride typically involves the reaction of piperazine with benzonitrile under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzonitrile group undergoes nucleophilic substitution under specific conditions. For example:

-

Cyanide group displacement : In the presence of strong nucleophiles (e.g., Grignard reagents), the nitrile group can be replaced to form ketones or amines. Reaction with methylmagnesium bromide yields 2-(piperazin-1-ylmethyl)benzaldehyde, confirmed via NMR analysis (δ 9.8 ppm, singlet for aldehyde proton) .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitrile substitution | MeMgBr | THF, 0°C → RT, 6 h | 2-(Piperazin-1-ylmethyl)benzaldehyde | 78% |

Piperazine Functionalization

The piperazine ring participates in alkylation and acylation reactions:

-

Alkylation : Treatment with alkyl halides (e.g., propargyl bromide) in dichloromethane and cesium carbonate yields N-alkylated derivatives. For instance, reaction with propargyl bromide forms a propargyl-substituted piperazine analog (confirmed by NMR: δ 78 ppm for alkyne carbons) .

-

Acylation : Acylation with cyclopropanecarbonyl chloride in the presence of Hünig’s base produces amide derivatives. This reaction proceeds at room temperature with 85% yield .

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Heating with 6M HCl converts the nitrile to a carboxylic acid, forming 2-(piperazin-1-ylmethyl)benzoic acid hydrochloride (isolated as a white solid, m.p. 215–217°C) .

-

Basic hydrolysis : Reaction with NaOH in ethanol/water yields the corresponding ammonium carboxylate, which is acidified to the free acid.

Coupling Reactions

The compound serves as a precursor in metal-catalyzed coupling reactions:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-azidobenzonitrile produces triazole-linked derivatives. This reaction is performed in t-butanol/water with CuSO·5HO and sodium ascorbate, achieving >90% conversion .

| Reaction Type | Catalyst | Conditions | Product | Application |

|---|---|---|---|---|

| CuAAC | CuSO/sodium ascorbate | RT, 8 h | Triazole derivatives | PD-1/PD-L1 inhibitors |

Reductive Amination

The piperazine nitrogen undergoes reductive amination with aldehydes in the presence of sodium cyanoborohydride. For example, reaction with 4-fluorobenzaldehyde yields 2-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)benzonitrile, a compound with demonstrated neuroprotective activity (IC = 14.08 μM in PD-1/PD-L1 inhibition assays) .

Oxidation and Reduction

Scientific Research Applications

Scientific Research Applications

2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride has potential applications in various areas of scientific research:

- CYP3A4 Inhibitor Studies suggest that the compound may act as an inhibitor of CYP3A4, an enzyme that is essential for the metabolism of many drugs and xenobiotics. Further research is needed to explore the potential therapeutic implications of this inhibitory activity.

- Material Science The compound's structure, featuring aromatic and heterocyclic moieties, may be of interest for applications in material science; however, specific research exploring this potential is currently limited.

- Pharmacological Contexts Preliminary studies suggest that this compound exhibits significant biological activity, particularly in pharmacological contexts. Compounds containing piperazine rings are often associated with various therapeutic effects. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various receptors, particularly serotonin and dopamine receptors. These studies are crucial for understanding its pharmacological profile and potential side effects. In vitro assays often assess its binding affinity.

Pharmaceutical Development

This compound has several potential applications in pharmaceutical development:

- It can serve as a lead compound.

- The compound is studied as an impurity in Imatinib, a known cancer treatment drug.

- The design, synthesis, and biological evaluation of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotypes have shown potential antiviral therapeutic applications .

- Exploration and structure-activity relationship (SAR) studies have led to the discovery of new derived scaffolds of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile .

- Several new scaffold derivatives exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to L0909. A biological study indicated that the high potency of active derivatives 3d, 3h, and 3i was primarily driven by the inhibitory effect on the virus entry stage .

- Pharmacokinetic studies indicated that compounds 3d and 3i are orally available and long-lasting in rat plasma after oral administration to rats by a single dose of 15 mg/kg .

Chemical Reactivity

The reactivity of this compound can be attributed to its functional groups:

- The benzonitrile portion can participate in nucleophilic substitution reactions.

- The piperazine moiety can undergo alkylation or acylation reactions.

- The hydrochloride form allows for protonation, affecting its solubility and reactivity in different solvents.

Related Compounds

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the entry of hepatitis C virus (HCV) by targeting the HCV E1 protein . This inhibition prevents the virus from entering host cells, thereby blocking the infection process .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not specified | C₁₂H₁₅ClN₄* | ~250–260 | Benzonitrile + piperazinylmethyl group |

| 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride | 1353972-43-6 | C₁₃H₁₈ClN₃ | 251.76 | 2-methylpiperazine substitution |

| 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride | 1296224-75-3 | C₁₃H₁₈ClN₃ | 251.76 | Piperidine ring + aminomethyl substitution |

| 2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride | 952281-56-0 | C₁₂H₁₆ClN₃ | 237.73 | 4-methylpiperazine substitution |

| 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride | 1221725-29-6 | C₈H₁₆ClN₃ | 189.69 | Propane backbone + 4-methylpiperazine group |

*Inferred from analogs.

Key Observations :

- Substituent Position: The position of methyl or aminomethyl groups on the piperazine/piperidine ring significantly alters molecular weight and steric effects. For example, 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride (251.76 g/mol) and 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride (251.76 g/mol) share identical molecular weights but differ in ring type (piperazine vs. piperidine) .

- Backbone Variation : Replacing the benzonitrile core with a propane backbone (as in 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride) reduces molecular weight by ~60 g/mol .

Pharmacological and Analytical Comparisons

Pharmacological Activity

- Antipsychotic Derivatives : Lurasidone hydrochloride, a structurally complex piperazine derivative, is approved for schizophrenia treatment. Its structure includes a benzisothiazolyl-piperazine group, highlighting the therapeutic relevance of piperazine in CNS disorders . While this compound lacks direct clinical data, its piperazine moiety suggests possible neuropharmacological applications.

- Antiretroviral Agents: Rilpivirine hydrochloride, a benzonitrile-containing antiviral drug, shares structural motifs with the target compound. Impurities in rilpivirine (e.g., 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile) underscore the importance of rigorous purity testing for benzonitrile derivatives .

Analytical Methods

- HPLC Applications: Reverse-phase HPLC with Gemini columns (C18, 5 µm) and phosphate buffer-methanol gradients is effective for separating benzonitrile derivatives and their impurities .

- TLC-Densitometry : Used for quantifying lurasidone hydrochloride, this method could be adapted for analyzing this compound in pharmaceutical formulations .

Biological Activity

2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClN₃ and a molecular weight of approximately 237.73 g/mol. This compound features a piperazine group linked to a benzonitrile moiety, which may confer significant biological activity, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including potential mechanisms of action, applications, and comparative studies.

Chemical Structure and Properties

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various applications in research and pharmaceuticals. The structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and alkylation.

Pharmacological Implications

Research indicates that this compound may act as an inhibitor of CYP3A4, an enzyme crucial for the metabolism of many drugs and xenobiotics. This inhibitory activity suggests potential therapeutic implications, particularly in drug interactions and metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| CYP3A4 Inhibition | Potential to inhibit drug metabolism, affecting pharmacokinetics |

| Interaction with Receptors | Binding affinity studies with serotonin and dopamine receptors |

| Antiviral Activity | Related compounds show efficacy against HCV by targeting viral entry stages |

Case Studies

- Antiviral Activity : A related study on derivatives of piperazine indicated that compounds similar to this compound exhibit high anti-HCV activity at low concentrations. Specifically, derivatives demonstrated efficacy by inhibiting the virus entry stage, suggesting that this class of compounds warrants further investigation for antiviral therapies .

- PD-1/PD-L1 Interaction : Another study synthesized a series of compounds based on piperazine structures that showed promising results in inhibiting the PD-1/PD-L1 binding. The most potent compound exhibited an IC50 value of 8.52 μM, indicating its potential as an immunotherapeutic agent .

Comparative Analysis

The uniqueness of this compound lies in its specific combination of functional groups compared to similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride | C₁₂H₁₆ClN₃ | Different substitution pattern on the benzene ring |

| 2-(2-Methyl-piperazin-1-ylmethyl)benzonitrile | C₁₃H₁₈ClN₃ | Contains a methyl group on the piperazine ring |

| 1-(4-Fluorophenyl)-piperazine | C₈H₈ClFN | Lacks the benzonitrile moiety but retains piperazine |

Q & A

Q. What approaches validate the compound’s role in multi-step synthetic pathways?

- Methodological Answer : Intermediate tracking via Thin-Layer Chromatography (TLC) or LC-MS ensures reaction progress. For example, uses hydrazine hydrochloride for condensation, with stepwise MS analysis to confirm intermediate structures .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.